Cobaltous oxalate

Description

Properties

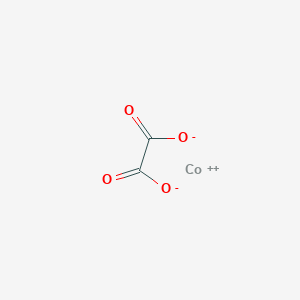

IUPAC Name |

cobalt(2+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULYSYXKGICWJF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoC2O4, C2CoO4 | |

| Record name | cobalt(II) oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883588 | |

| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Rapidly absorbs moisture from the air forming hydrates; [Merck Index] Pink hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Cobaltous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

814-89-1 | |

| Record name | Cobaltous oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R028MNY8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Materials Science

Cobaltous Oxalate as a Precursor:

this compound is widely used as a precursor for synthesizing cobalt oxide (Co3O4) nanoparticles. The thermal decomposition of this compound can yield Co3O4 at relatively low temperatures, making it an efficient route for producing nanostructured materials.

- Synthesis Method: this compound can be synthesized through coprecipitation methods and gel growth techniques. For instance, cobalt oxalate crystals have been grown using agar-agar gel techniques, allowing for controlled crystal morphology and size .

Characterization Techniques:

The characterization of this compound involves various techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). These methods confirm the crystalline nature and chemical bonding within the compound.

| Characterization Technique | Details |

|---|---|

| XRD | Confirms crystalline structure; matches JCPDS data (e.g., JCPDS No. 037-0719) |

| FTIR | Identifies functional groups such as O-H, C=O, and Co-O bonds |

Energy Storage

Role in Lithium-Ion Batteries:

this compound is increasingly recognized for its role in the production of lithium-ion battery cathodes. It serves as a precursor for lithium cobalt oxide (LiCoO2), which is crucial for high-performance batteries used in electric vehicles and consumer electronics.

- Recovery Process: A recent study demonstrated a high-yield one-pot recovery of this compound from spent lithium-ion batteries using malic acid and oxalic acid. This method achieved a recovery efficiency of 99.28% .

Performance Metrics:

The synthesized LiCoO2 exhibited impressive charge-discharge properties, highlighting the effectiveness of this compound in battery applications.

| Performance Metric | Value |

|---|---|

| Discharge Capacity | 131 mA·h·g |

| Charge-Discharge Efficiency | 93% |

Catalysis

This compound is also utilized in catalysis, particularly in industrial processes where cobalt-based catalysts are essential. Its ability to facilitate reactions makes it valuable in chemical manufacturing.

- Applications in Catalysis: Cobalt-based catalysts derived from this compound are used in various reactions, including hydrodesulfurization and hydrogenation processes .

Environmental Applications

Waste Recycling:

this compound plays a role in recycling processes, particularly in recovering cobalt from industrial waste. For example, spent catalysts can be treated with oxalic acid to extract cobalt efficiently .

- Efficiency Metrics: Experiments have shown that up to 92.5% of cobalt can be recovered from spent catalysts using optimized conditions .

Case Study 1: Synthesis of Co3O4 Nanoparticles

A study investigated the synthesis of mesoporous Co3O4 nanoparticles from this compound. The nanoparticles exhibited enhanced electrochemical performance when used in supercapacitors due to their high surface area and porosity .

Case Study 2: Recovery from Spent Batteries

In another case, researchers developed a method for recovering cobalt from spent lithium-ion batteries using this compound as an intermediary. This approach not only improved recovery rates but also simplified the process by eliminating the need for reducing agents .

Chemical Reactions Analysis

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-step decomposition in air:

-

Dehydration (118–196°C) :

-

Oxidative decomposition (248–279°C) :

Followed by oxidation:

Total weight loss : 53.27% (theoretical: 45.38% for Co₃O₄) .

Table 1: Thermal Decomposition Data

| Step | Temperature Range (°C) | DTG<sub>max</sub> (°C) | Weight Loss (%) |

|---|---|---|---|

| 1 | 118–196 | 169.5 | 17.42 |

| 2 | 248–279 | 269.9 | 42.73 |

Catalytic Ozonation

Cobalt(II) accelerates oxalate ozonation in acidic media (pH 5.3–6.7) :

-

Complex formation :

-

Oxidation by ozone :

-

Radical generation :

Rate constants :

-

Acid Dissolution and Precipitation

CoC₂O₄ dissolves in oxalic acid, forming soluble complexes :

Precipitation is pH-dependent, favoring CoC₂O₄·2H₂O below pH 6.

Table 2: Dissolution Efficiency in 0.25 M H₂C₂O₄

| Temperature (°C) | Co Extraction (%) | Mo Extraction (%) | Al Extraction (%) |

|---|---|---|---|

| 25 | 8.86 | 84.8 | 8.2 |

| 70 | 92.5 | 97.9 | 56.2 |

Morphology-Dependent Reactivity

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 182.98 g/mol (anhydrous basis) .

- Solubility : Insoluble in water and organic solvents, but decomposes in strong acids .

- Thermal Stability : Decomposes above 200°C to form cobalt oxide (Co₃O₄) and carbon oxides, a critical step in producing cobalt-based catalysts and battery materials .

Structurally Similar Compounds (Oxalate Salts with Different Metals)

Cadmium Oxalate (CdC₂O₄)

- Properties : White crystalline solid, insoluble in water, and thermally stable up to 300°C .

- Applications: Limited industrial use due to cadmium’s toxicity; primarily studied for its coordination chemistry .

- Contrast with Cobaltous Oxalate: Toxicity: Cadmium oxalate is significantly more toxic, causing renal and pulmonary damage, whereas this compound’s toxicity is primarily linked to cobalt ion release (e.g., "hard metal pneumoconiosis") .

Functionally Similar Compounds (Cobalt-Based Salts)

A comparative analysis of this compound with other cobalt compounds is summarized in Table 1.

Table 1: Comparison of this compound with Other Cobalt Compounds

| Compound | Key Properties | Main Applications | Cost (Relative) | Environmental Impact |

|---|---|---|---|---|

| This compound | Insoluble, decomposes to Co₃O₄ | Batteries, catalysis, ceramics | Moderate | High (cobalt mining concerns) |

| Cobalt Sulfate | Water-soluble, hygroscopic | Electroplating, battery cathodes | Low | Moderate (bioaccumulation risk) |

| Cobalt Chloride | Soluble, humidity-sensitive | Humidity indicators, pigments | Low | High (toxic Co²⁺ release) |

| Cobalt Nitrate | Oxidizing agent, water-soluble | Catalysts, pigments | Moderate | Moderate (nitrate pollution) |

| Cobalt Carbonate | Insoluble, precursor to Co₃O₄ | Feed additives, ceramics | Low | Low (stable in landfills) |

Key Findings :

- Solubility : Cobalt sulfate and chloride are water-soluble, making them suitable for electroplating, whereas this compound’s insolubility favors solid-state synthesis .

- Thermal Behavior : this compound and carbonate both decompose to Co₃O₄, but the oxalate route yields finer oxide particles for catalytic applications .

- Cost : this compound is costlier than sulfate or chloride due to synthesis complexity, but cheaper than specialty compounds like cobalt acetylacetonate .

Research Findings on Functional Analogues

- Inhibitor Selectivity : Oxalate salts, including this compound, show moderate inhibition of lactate dehydrogenase (LDH) but are excluded from drug development due to poor selectivity .

- Oxidation Chemistry : this compound can be oxidized to green cobaltic (Co³⁺) compounds using hydrogen peroxide, a reaction leveraged in synthesizing high-valent cobalt catalysts .

Preparation Methods

Reaction Mechanism

Carbohydrates undergo oxidative degradation in the presence of hydrogen peroxide or atmospheric oxygen, generating oxalate ions in situ. Simultaneously, cobalt ions (Co²⁺) coordinate with oxalate ligands to form a chain-like polymeric structure. The general reaction is:

Synthesis Protocol

-

Dissolution : Cobalt salt (e.g., CoCl₂), carbohydrate (1:1 mass ratio), and H₂O₂ (30% solution, 1:5 ratio) are dissolved in deionized water.

-

Heating : The mixture is heated to 55–90°C for 2–5 hours, facilitating carbohydrate oxidation and Co²⁺ coordination.

-

Crystallization : Slow cooling or ethanol addition precipitates pink crystalline CoC₂O₄·2H₂O.

Table 2: Carbohydrate-Mediated Synthesis Conditions

| Carbohydrate | Temp (°C) | Time (h) | Yield (%) | Crystal System |

|---|---|---|---|---|

| Starch | 55–90 | 5 | 85 | Triclinic (P-1) |

| Glucose | 45–80 | 2 | 88 | Triclinic (P-1) |

| Glucaric Acid | 70–90 | 4 | 82 | Triclinic (P-1) |

This method yields a one-dimensional chain structure with unit cell parameters a = 6.2451 Å, b = 8.7363 Å, and c = 11.1189 Å.

Recovery from Lithium-Ion Battery Waste

With the growing demand for cobalt recycling, hydrometallurgical recovery of this compound from spent lithium-ion batteries (LiBs) has gained prominence. A high-yield process reported by Metals (2017) employs malic acid leaching followed by oxalic acid precipitation.

Leaching and Precipitation

-

Leaching : Cathode material (LiCoO₂) is treated with 1.5 M malic acid at 90°C, extracting Co²⁺ ions into solution.

-

Precipitation : Oxalic acid (0.25 M) is added to the leachate, precipitating CoC₂O₄·2H₂O at 25°C with 99.28% efficiency.

Table 3: Industrial-Scale Recovery Metrics

| Step | Conditions | Efficiency (%) |

|---|---|---|

| Leaching | 1.5 M malic acid, 90°C | 98.5 |

| Precipitation | 0.25 M oxalic acid, 25°C | 99.28 |

| Purity | Post-washing | 99.9 |

This method simplifies cobalt recovery while bypassing energy-intensive pyrometallurgical steps.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Particle Size (nm) | Energy Cost | Scalability |

|---|---|---|---|---|

| Traditional | 89–91 | 40–120 | Low | High |

| Carbohydrate-Mediated | 82–88 | 50–150 | Moderate | Moderate |

| Battery Recycling | 99.28 | 20–50 | High | Industrial |

-

Traditional precipitation suits large-scale production but lacks particle size control.

-

Carbohydrate-mediated synthesis enables tailored crystal structures for catalytic applications.

-

Battery recycling offers sustainability but requires pre-processing of LiB waste.

Characterization Techniques

X-ray Diffraction (XRD)

XRD confirms the triclinic crystal system (space group P-1) of carbohydrate-derived this compound, with characteristic peaks at 2θ = 18.7°, 22.3°, and 29.5°.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra show ν(C=O) stretches at 1635 cm⁻¹ and δ(O-C-O) bends at 810 cm⁻¹, validating oxalate coordination.

Q & A

Q. What are the recommended methods for synthesizing high-purity cobaltous oxalate in laboratory settings?

this compound (CoC₂O₄) is typically synthesized via precipitation by reacting cobalt salts (e.g., CoSO₄·7H₂O or CoCl₂·6H₂O) with oxalic acid (H₂C₂O₄) under controlled conditions. Key parameters include:

- pH control : Maintain acidic conditions (pH 3–5) to avoid hydroxide formation .

- Temperature : Room temperature (20–25°C) minimizes impurities from side reactions.

- Molar ratios : A 1:1 molar ratio of Co²⁺ to C₂O₄²⁻ ensures stoichiometric purity .

Post-synthesis, vacuum filtration and washing with deionized water are critical to remove residual ions. Purity can be verified via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. How can researchers characterize the structural and compositional properties of this compound?

A multi-technique approach is recommended:

Q. What role does this compound play as a precursor for advanced materials, and how can its decomposition be optimized?

this compound is a precursor for Co₃O₄ catalysts and Li-ion battery anodes. To optimize decomposition:

- Calcination conditions : Use controlled heating rates (2–5°C/min) in air to ensure complete oxidation to Co₃O₄ without sintering .

- Atmosphere : Inert atmospheres (N₂/Ar) yield metallic Co, while oxidative conditions produce oxides .

Post-calcination, BET surface area analysis and XPS are essential to assess catalytic activity and surface oxidation states .

Q. How can researchers mitigate the hygroscopicity of this compound during storage and handling?

- Storage : Use desiccators with silica gel or anhydrous CaCl₂ to prevent hydration .

- Handling : Perform synthesis and characterization in humidity-controlled environments (<30% RH) .

- Purity checks : Monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported thermodynamic data for this compound decomposition?

Conflicting data (e.g., decomposition temperatures varying by 20–50°C) arise from differences in sample purity, heating rates, or instrumentation. To resolve this:

- Cross-validate methods : Combine TGA with in-situ XRD to correlate mass loss with phase changes .

- Standardize protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (e.g., dry air) across studies .

- Control particle size : Sieve samples to uniform sizes (<50 µm) to minimize kinetic variations .

Q. How can computational modeling be integrated with experimental studies to elucidate the catalytic mechanisms of this compound-derived materials?

- Density Functional Theory (DFT) : Model surface interactions of Co₃O₄ with reactants (e.g., O₂ adsorption energies) to predict catalytic activity .

- Molecular Dynamics (MD) : Simulate thermal decomposition pathways to guide calcination parameters .

- Validation : Compare simulated XRD patterns and activation energies with experimental data to refine models .

Q. What methodologies are effective in studying the anisotropic properties of this compound crystals?

Q. How can systematic reviews enhance the reproducibility of this compound synthesis protocols?

- Literature screening : Use PRISMA frameworks to identify high-quality studies with detailed experimental logs .

- Meta-analysis : Statistically compare yields and purity metrics across 50+ studies to identify optimal conditions (e.g., pH 4.0 ± 0.5) .

- Data extraction : Tabulate variables like stirring rates, aging times, and washing solvents to isolate critical factors .

Q. What advanced techniques enable the synthesis of phase-pure this compound nanostructures with tailored morphologies?

- Hydrothermal synthesis : Use autoclaves at 120–180°C with capping agents (e.g., citric acid) to control nanoparticle shape .

- Electrodeposition : Adjust voltage (−1.2 to −1.5 V vs. Ag/AgCl) and electrolyte composition to grow nanowires or nanosheets .

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining crystallinity .

Q. What strategies mitigate environmental risks when scaling up this compound synthesis for academic research?

- Waste management : Precipitate residual Co²⁺ ions as Co(OH)₂ using NaOH (pH > 10) for safe disposal .

- Green chemistry : Replace oxalic acid with bio-based alternatives (e.g., tartaric acid) to reduce toxicity .

- Lifecycle assessment (LCA) : Quantify energy/water usage and CO₂ emissions to optimize sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.